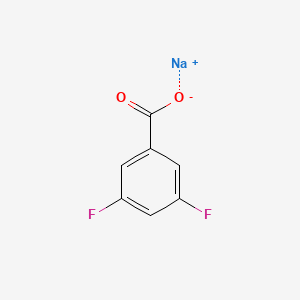
Sodium 3,5-difluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 3,5-difluorobenzoate is a chemical compound with the molecular formula C7H3F2NaO2. It is the sodium salt of 3,5-difluorobenzoic acid and is characterized by the presence of two fluorine atoms attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in organic synthesis and has various applications in different fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions: Sodium 3,5-difluorobenzoate is typically synthesized by reacting 3,5-difluorobenzoic acid with a base such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and efficient separation techniques to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Sodium 3,5-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile.
Reduction: 3,5-difluorobenzyl alcohol or 3,5-difluorobenzaldehyde.
Oxidation: 3,5-difluorobenzoic acid derivatives.
科学研究应用
Sodium 3,5-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent and intermediate in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of sodium 3,5-difluorobenzoate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
- Sodium 2,4-difluorobenzoate
- Sodium 2,6-difluorobenzoate
- Sodium 3,4-difluorobenzoate
- Sodium 2,5-difluorobenzoate
Comparison: Sodium 3,5-difluorobenzoate is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its chemical reactivity and properties. Compared to other difluorobenzoates, it may exhibit different reactivity patterns and applications, making it a distinct and valuable compound in various fields of research and industry .
属性
CAS 编号 |
530141-39-0 |
|---|---|
分子式 |
C7H4F2NaO2 |
分子量 |
181.09 g/mol |
IUPAC 名称 |
sodium;3,5-difluorobenzoate |
InChI |
InChI=1S/C7H4F2O2.Na/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H,10,11); |
InChI 键 |
LHXHJIDRCSHUDC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C(=O)[O-].[Na+] |
规范 SMILES |
C1=C(C=C(C=C1F)F)C(=O)O.[Na] |
Key on ui other cas no. |
530141-39-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















